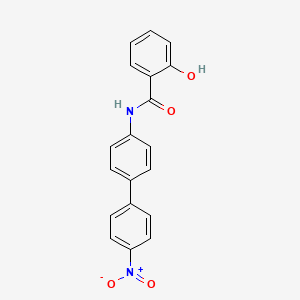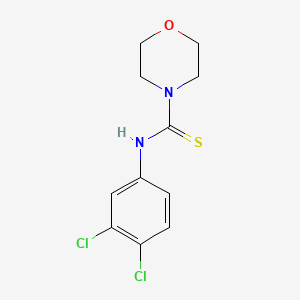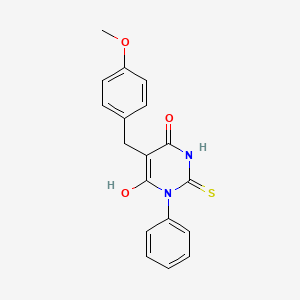![molecular formula C19H16N2O4 B5860347 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biological effects.
Mecanismo De Acción
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the chloride channel and prevents chloride ions from passing through the channel. This results in the inhibition of chloride currents and the depolarization of the cell membrane. NPPB has been shown to inhibit both inward and outward chloride currents.
Biochemical and Physiological Effects
NPPB has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. NPPB has also been shown to inhibit the migration and invasion of cancer cells. In addition, NPPB has been shown to inhibit the contraction of smooth muscle cells and reduce airway hyperresponsiveness in animal models of asthma. NPPB has also been shown to reduce the infarct size and improve cardiac function in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been shown to have various biological effects. NPPB is also relatively easy to synthesize and is commercially available. However, NPPB has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels and transporters. In addition, NPPB has poor solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on NPPB. One direction is to investigate the structure-activity relationship of NPPB and develop more potent and selective inhibitors of chloride channels. Another direction is to investigate the role of NPPB in various physiological and pathological processes, such as cancer, asthma, and cardiovascular diseases. Furthermore, the use of NPPB in drug discovery and development should be explored, as it has the potential to be a novel therapeutic agent for various diseases.
Conclusion
In conclusion, NPPB is a potent inhibitor of chloride channels that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. NPPB has the potential to be a novel therapeutic agent for various diseases, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of NPPB involves several steps. The first step involves the synthesis of 4-nitrobenzaldehyde from nitrobenzene. The second step involves the synthesis of 1-phenyl-1H-pyrrole-2,5-dione from pyrrole and benzaldehyde. The third step involves the synthesis of 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid from 1-phenyl-1H-pyrrole-2,5-dione and ethyl bromoacetate. The final step involves the hydrolysis of the ester group to obtain NPPB.
Aplicaciones Científicas De Investigación
NPPB has been extensively used in scientific research due to its ability to inhibit chloride channels. Chloride channels play a crucial role in various physiological processes, including cell volume regulation, transepithelial transport, and neuronal excitability. NPPB has been shown to inhibit chloride channels in various cell types, including cardiac myocytes, smooth muscle cells, and neurons. NPPB has also been shown to inhibit volume-sensitive chloride channels and calcium-activated chloride channels.
Propiedades
IUPAC Name |
3-[1-(4-nitrophenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)13-11-16-10-12-18(14-4-2-1-3-5-14)20(16)15-6-8-17(9-7-15)21(24)25/h1-10,12H,11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWWFPEXQMGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)

![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)

![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![2-ethyl-N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5860340.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)

